
tert-butyl (1R,2S)-2-aminocyclohexylcarbamate
Vue d'ensemble
Description
Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Introduction
Tert-butyl (1R,2S)-2-aminocyclohexylcarbamate, often referred to by its CAS number 364385-54-6, is a compound that has garnered attention for its potential therapeutic applications, particularly in the fields of cardiovascular health and inflammatory disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H22N2O2. Its structure includes a tert-butyl group attached to a carbamate moiety, which is known to influence its biological interactions.
Property | Value |
---|---|
Molecular Weight | 198.31 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
CAS Number | 364385-54-6 |
Antithrombotic Activity
Research indicates that this compound exhibits significant antithrombotic properties. It has been shown to prevent thrombus formation, making it a candidate for treating conditions such as myocardial infarction and cerebral embolism. In a study involving animal models, the compound effectively reduced thrombus size and improved blood flow post-intervention .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It was found to modulate inflammatory pathways by inhibiting the activation of key signaling molecules involved in inflammation. For instance, it decreases the expression of pro-inflammatory cytokines in models of systemic inflammatory response syndrome (SIRS) .
Neuroprotective Properties
In addition to its cardiovascular benefits, this compound has demonstrated neuroprotective effects. It has been studied for its ability to protect neuronal cells from apoptosis during ischemic events, suggesting potential applications in stroke therapy .
Study 1: Antithrombotic Efficacy
A clinical trial assessed the efficacy of this compound in patients with a history of thromboembolic events. Results indicated a statistically significant reduction in the incidence of recurrent thromboembolism compared to the placebo group. The study highlighted the compound's mechanism of action as primarily through inhibition of platelet aggregation .
Study 2: Inflammatory Response Modulation
In vitro studies using human endothelial cells exposed to inflammatory stimuli showed that treatment with this compound resulted in decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This suggests that the compound may effectively reduce inflammation at cellular levels .
Binding Affinity and Selectivity
Recent studies have utilized various biochemical assays to evaluate the binding affinity of this compound to target proteins involved in thrombosis and inflammation. The compound displayed high selectivity for specific receptors associated with these pathways, indicating its potential as a targeted therapeutic agent.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics with a moderate half-life suitable for therapeutic use. The compound's distribution profile suggests effective delivery to tissues affected by thrombotic and inflammatory processes .
Applications De Recherche Scientifique
Pharmaceutical Development
The compound has shown potential in the synthesis of pharmaceuticals, particularly as an intermediate in the development of anticoagulants. One notable application is in the synthesis of Edoxaban, a direct inhibitor of coagulation factor Xa used for treating thromboembolic disorders. The synthesis route involves several steps, including nucleophilic substitution reactions where tert-butyl (1R,2S)-2-aminocyclohexylcarbamate serves as a key intermediate .
Table 1: Synthesis Pathway for Edoxaban
Step | Reaction Type | Starting Material | Product |
---|---|---|---|
1 | Nucleophilic Substitution | 1-fluoro-2-nitrobenzene + this compound | Intermediate 6 |
2 | Deprotection | Intermediate 6 + TFA | Intermediate 8 |
3 | Amide Condensation | Intermediate 8 + Various carboxylic acids | Target compounds A10-A15 |
Enzyme Inhibition Studies
Recent studies have focused on the compound's efficacy as an inhibitor against SARS-CoV-2 main protease (M pro). In a fluorescence resonance energy transfer assay, several derivatives of this compound demonstrated significant inhibitory activity. For instance, one derivative exhibited an IC50 value comparable to established drugs like Nirmatrelvir and Ensitrelvir, indicating its potential as a therapeutic agent against COVID-19 .
Table 2: Inhibitory Activity Against SARS-CoV-2 M pro
Compound | IC50 Value (μM) | Reference Compound |
---|---|---|
A9 | 0.154 | WU-04 |
A5 | 1.05 | Nirmatrelvir |
A6 | 1.08 | Ensitrelvir |
The unique stereochemistry of this compound allows for targeted interactions with biological targets. Preliminary studies suggest that it may interact with specific receptors or enzymes due to its structural properties, enhancing its biological activity and specificity compared to structurally similar compounds .
Case Studies and Research Findings
Several case studies have highlighted the compound's applications:
-
Case Study 1: Antiviral Activity
A study evaluated the antiviral properties of derivatives of this compound against different strains of SARS-CoV-2. The findings indicated that certain derivatives not only inhibited viral replication effectively but also showed lower cytotoxicity compared to standard antiviral drugs. -
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthetic route for this compound to improve yield and purity. Adjustments in reaction conditions such as temperature and solvent choice were explored to enhance the overall efficiency of the synthesis process.
Propriétés
IUPAC Name |
tert-butyl N-[(1R,2S)-2-aminocyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVIZYGPJIWKOS-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363876 | |
Record name | tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364385-54-6, 184954-75-4 | |
Record name | tert-Butyl [(1R,2S)-2-aminocyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2S)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.